molecular formula C14H18Cl2N2O B1391226 8-(3-Piperidinyloxy)quinoline dihydrochloride CAS No. 1185301-55-6

8-(3-Piperidinyloxy)quinoline dihydrochloride

Cat. No.: B1391226
CAS No.: 1185301-55-6
M. Wt: 301.2 g/mol
InChI Key: YRPAOJVYZGEZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Piperidinyloxy)quinoline dihydrochloride is a useful research compound. Its molecular formula is C14H18Cl2N2O and its molecular weight is 301.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-piperidin-3-yloxyquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2ClH/c1-4-11-5-2-9-16-14(11)13(7-1)17-12-6-3-8-15-10-12;;/h1-2,4-5,7,9,12,15H,3,6,8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPAOJVYZGEZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Quinoline-based scaffolds for medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoline Scaffold: Synthetic Versatility and Therapeutic Utility in Modern Drug Discovery[1]

Introduction: The "Privileged" Nature of Quinoline

In the lexicon of medicinal chemistry, few structures earn the title of "privileged scaffold" as deservedly as quinoline (benzo[b]pyridine). Defined by the fusion of a benzene ring with a pyridine ring, this heterocycle possesses a unique physicochemical profile that allows it to interact with a diverse array of biological targets, including kinases, DNA, GPCRs, and nuclear receptors.

Historically anchored by the antimalarial alkaloid quinine , the quinoline core has evolved from a natural product curiosity into a cornerstone of modern pharmacotherapy. Its utility is not merely structural but functional; the scaffold offers specific vectors for hydrogen bonding, π-π stacking, and metal chelation, making it an ideal template for structure-activity relationship (SAR) exploration. Today, quinoline derivatives span therapeutic indications from infectious diseases (MDR-TB, Malaria) to precision oncology (Tyrosine Kinase Inhibitors).

This guide dissects the technical utility of the quinoline scaffold, providing researchers with actionable synthetic protocols, mechanistic insights, and data-driven SAR strategies.

Synthetic Methodologies: Constructing the Core

The construction of the quinoline nucleus is a fundamental skill in organic synthesis. While classical methods remain relevant, modern variations utilizing microwave irradiation and green catalysts have revolutionized efficiency.

Comparative Analysis of Synthetic Routes
Reaction NamePrecursorsMechanism TypeKey AdvantageLimitation
Skraup Aniline + GlycerolAcid-catalyzed cyclizationAccess to parent quinolineViolent reaction; harsh conditions
Friedländer 2-Aminoaryl ketone + KetoneCondensationHigh regioselectivity for 2,3-substituentsRequires unstable amino-aldehydes
Combes Aniline +

-diketone
Acid-catalyzed condensationRegioselective (2,4-substituents)Susceptible to steric hindrance
Povarov Aniline + Aldehyde + AlkeneInverse electron-demand Diels-AlderMulticomponent (MCR); High diversityRequires Lewis acid catalyst
Visualizing the Synthetic Landscape

QuinolineSynthesis cluster_inputs Precursors Aniline Aniline Skraup Skraup (H2SO4, Oxidant) Aniline->Skraup Povarov Povarov (Lewis Acid) Aniline->Povarov Glycerol Glycerol Glycerol->Skraup AminoKetone 2-Aminoaryl Ketone Friedlander Friedländer (Base/Acid, Heat) AminoKetone->Friedlander AlphaMethylene α-Methylene Ketone AlphaMethylene->Friedlander Aldehyde Aldehyde Aldehyde->Povarov Alkene Electron-rich Alkene Alkene->Povarov Quinoline QUINOLINE SCAFFOLD Skraup->Quinoline Friedlander->Quinoline Povarov->Quinoline

Caption: Figure 1. Convergent synthetic pathways to the Quinoline scaffold. The Friedländer and Povarov routes offer the highest degree of regiochemical control for medicinal chemistry.

Detailed Experimental Protocol: Microwave-Assisted Friedländer Synthesis

Rationale: The classical Friedländer synthesis often requires prolonged heating and strong bases. The microwave-assisted variant using a solid acid catalyst promotes green chemistry principles, higher yields, and rapid library generation.

Objective: Synthesis of 2-phenyl-4-quinolinecarboxylic acid (Atophan analogue).

Materials:

  • Isatin (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • 33% KOH (aq) (2.5 mL) or Glacial Acetic Acid (Green alternative)

  • Ethanol (Solvent)[2]

Protocol:

  • Pre-reaction: In a 10 mL microwave process vial, dissolve Isatin (147 mg) and Acetophenone (120 mg) in 2 mL of ethanol.

  • Catalysis: Add 0.5 mL of glacial acetic acid (acid-catalyzed route) or 3 drops of piperidine (base-catalyzed route). Note: Acid catalysis is preferred for electron-rich ketones.

  • Irradiation: Cap the vial and place it in a microwave reactor (e.g., CEM Discover or Biotage).

    • Settings: Temperature: 160°C; Power: 250W; Hold Time: 5–10 minutes; Pressure Limit: 250 psi.

  • Work-up: Allow the vial to cool to 50°C. Pour the reaction mixture into crushed ice (20 g).

  • Isolation: The product will precipitate as a solid. Collect via vacuum filtration.

  • Purification: Recrystallize from hot ethanol.

  • Validation: Confirm structure via 1H-NMR (look for the characteristic quinoline protons at

    
     7.5–8.5 ppm).
    

Self-Validating Check: If the product remains oily, the condensation was likely incomplete. Re-check the microwave pressure curve; a failure to reach pressure often indicates a leak or insufficient solvent volume.

Therapeutic Applications & Mechanisms of Action[3][4][5][6][7][8]

Antimalarial: The 4-Aminoquinoline Legacy

Despite resistance, the 4-aminoquinoline class (Chloroquine, Amodiaquine) remains a benchmark.

  • Mechanism: These weak bases accumulate in the parasite's acidic digestive vacuole.[3] They bind to hematin (a toxic byproduct of hemoglobin digestion), preventing its polymerization into non-toxic hemozoin. The buildup of free hematin lyses the parasite membranes.

Anticancer: Kinase Inhibition (Type I/II)

Modern quinolines are dominant in oncology as ATP-competitive kinase inhibitors.

  • SAR Insight: The quinoline nitrogen (N1) often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. Substituents at C4 (often an ether or amine linker) project into the solvent-accessible region or the hydrophobic back pocket.

FDA-Approved Quinoline Kinase Inhibitors:

Drug Target(s) Indication Key Structural Feature
Lenvatinib VEGFR1-3, FGFR Thyroid/Renal Cancer 4-carboxamide quinoline urea
Cabozantinib c-MET, VEGFR2, AXL Renal/Hepatocellular Ca 4-phenoxyquinoline

| Bosutinib | Src/Abl | CML | 3-cyanoquinoline |

Antimicrobial: The Diarylquinoline Breakthrough

Bedaquiline represents the most significant advance in TB therapy in 40 years.

  • Mechanism: Unlike fluoroquinolones (which target DNA gyrase), Bedaquiline targets the ATP synthase of Mycobacterium tuberculosis.[4] It binds to the c-subunit of the F0 rotor, mechanically jamming the turbine and halting ATP production.[5]

Visualizing the Kinase Binding Mode

KinaseBinding cluster_pocket Kinase ATP Binding Pocket cluster_ligand Quinoline Inhibitor Structure Hinge Hinge Region (Met/Glu Backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Hydrophobic Hydrophobic Pocket II N1 Quinoline N1 (H-Bond Acceptor) N1->Hinge H-Bond (Critical) C4_Sub C4-Substituent (Spacer/Linker) C4_Sub->Gatekeeper Steric Fit / Selectivity C3_Sub C3-EWG (Electron Withdrawing) C3_Sub->Hinge Electronic Tuning Ring Quinoline Aromatic System Ring->Hydrophobic Van der Waals / π-Stacking

Caption: Figure 2. General binding mode of Quinoline Type I/II Kinase Inhibitors. The N1 interaction with the hinge region is the thermodynamic anchor for potency.

Future Perspectives: Quinoline-Based PROTACs

The frontier of quinoline research lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a quinoline-based binder (e.g., a derivative of the BET inhibitor JQ1 or a kinase inhibitor) to an E3 ligase ligand (like Cereblon), researchers can degrade disease-causing proteins rather than merely inhibiting them.

  • Design Strategy: Use the C4 or C6 position of the quinoline ring as the vector for the linker attachment. These positions are often solvent-exposed, minimizing interference with the target protein binding.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. [Link] (Foundational concept of "Privileged Structures").

  • Egan, T. J., et al. (2002). "Quinoline anti-malarials."[6] Nature. [Link] (Mechanism of heme polymerization inhibition).

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[7] Current Medicinal Chemistry. [Link] (Comprehensive review of anticancer quinolines).

  • Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis."[4][8][9][10] Science. [Link] (Discovery and mechanism of Bedaquiline).

  • Muscia, G. C., et al. (2020). "Microwave-Assisted Friedländer Synthesis of Quinolines." Organic Preparations and Procedures International. [Link] (Modern synthetic protocols).

  • FDA.gov. (2024). "Novel Drug Approvals for 2015-2023." [Link] (Source for Lenvatinib/Cabozantinib data).

Sources

Biological activity profile of 8-(3-Piperidinyloxy)quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity profile of 8-(3-Piperidinyloxy)quinoline derivatives , a chemical scaffold primarily recognized in medicinal chemistry for its potent and selective modulation of Serotonin 5-HT


 receptors .

Executive Summary

The 8-(3-Piperidinyloxy)quinoline scaffold represents a privileged structure in neuropsychiatric drug discovery, serving as a core pharmacophore for selective 5-HT


 receptor agonists . Unlike non-selective serotonin agents that carry risks of valvulopathy (via 5-HT

) or hallucinations (via 5-HT

), derivatives of this scaffold utilize the specific geometry of the 8-position ether linkage and the 3-piperidinyl chiral center to achieve high subtype selectivity.

This guide analyzes the structure-activity relationship (SAR), primary pharmacological targets, and validated experimental protocols for characterizing these derivatives.

Chemical Scaffolding & SAR Analysis[1][2]

The core structure consists of a quinoline ring linked via an oxygen atom at the C8 position to a piperidine ring at the C3 position. This arrangement mimics the spatial orientation of tryptamine-based agonists but offers superior metabolic stability and selectivity.

Key Structural Determinants
  • Quinoline Core: Provides

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe328) in the receptor binding pocket.
  • Ether Linker (8-O): Critical for orienting the basic amine. Replacement with a methylene or amine linker often reduces potency or alters selectivity.

  • Piperidine Ring (3-Position): The basic nitrogen interacts with the conserved Asp134 residue in the GPCR transmembrane domain. The (S)-enantiomer is typically the eutomer (active form) for 5-HT

    
     agonism.
    
Visualization: SAR & Pharmacophore Map

The following diagram illustrates the critical interaction points of the scaffold.

SAR_Map Core Quinoline Ring (Hydrophobic Pocket) Linker Ether Linker (8-O) (H-Bond Acceptor) Core->Linker C8 Attachment Subst R-Group Substitutions (Selectivity Tuning) Core->Subst C5/C6 Positions Amine 3-Piperidinyl Amine (Ionic Bond to Asp134) Linker->Amine C3 Attachment

Figure 1: Pharmacophore map highlighting the functional roles of the 8-(3-Piperidinyloxy)quinoline scaffold components.

Primary Pharmacology: 5-HTngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> Agonism[2][3][4][5][6][7][8][9]

The primary biological application of this scaffold is the treatment of obesity and epilepsy through selective activation of the 5-HT


 receptor in the CNS (specifically the hypothalamus and hippocampus).
Mechanism of Action

Upon binding, these derivatives stabilize the active conformation of the 5-HT


 receptor, triggering the G

signaling cascade
.
  • Receptor Activation: Ligand binds to 5-HT

    
    .[1][2]
    
  • G-Protein Coupling: Recruitment of G

    
    .
    
  • Effector Activation: Stimulation of Phospholipase C (PLC).

  • Second Messengers: Hydrolysis of PIP

    
     into IP
    
    
    
    and DAG.
  • Calcium Release: IP

    
     triggers intracellular Ca
    
    
    
    release from the ER.
Selectivity Profile

A major challenge in this field is avoiding 5-HT


 (cardiac valvulopathy) and 5-HT

(hallucinations).[3]
  • 5-HT

    
     vs 2B:  The 8-quinoline scaffold, particularly with specific 5- or 6-position substituents (e.g., halogens), creates steric clashes in the slightly smaller 5-HT
    
    
    
    pocket.
  • 5-HT

    
     vs 2A:  The chiral 3-piperidinyloxy orientation favors the unique transmembrane conformation of the 2C subtype.
    
Visualization: Gq Signaling Pathway

Signaling_Pathway Ligand 8-(3-Piperidinyloxy) quinoline Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Ca2+ Release (Intracellular) IP3->Ca Triggers Response Satiety / Anti-Epileptic Effect Ca->Response Signaling

Figure 2: Gq-coupled signaling cascade activated by 8-(3-Piperidinyloxy)quinoline derivatives.

Quantitative Activity Data

The following table summarizes typical potency ranges for optimized derivatives in this class (e.g., analogs of Org-37684 or similar research compounds).

ParameterAssay TypeTypical Value RangeSignificance
Binding Affinity (

)
Radioligand Binding (

H-Mesulergine)
0.5 – 15 nM High affinity is required for CNS efficacy.
Functional Potency (

)
Calcium Flux (FLIPR)5 – 50 nM Potent activation of intracellular signaling.
Intrinsic Activity (

)
IP

Accumulation
80 – 100% Full agonism is often preferred for obesity efficacy.
Selectivity Ratio

(2A/2C)
> 30-fold Critical to avoid hallucinogenic side effects.
Selectivity Ratio

(2B/2C)
> 100-fold Critical to avoid cardiac valvulopathy.

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following self-validating protocols are recommended.

Protocol A: Synthesis of 8-(3-Piperidinyloxy)quinoline

Causality: The ether linkage is formed via a Mitsunobu reaction or nucleophilic substitution to preserve chirality.

  • Reagents: 8-Hydroxyquinoline, N-Boc-3-hydroxypiperidine, Triphenylphosphine (

    
    ), DIAD.
    
  • Step 1 (Coupling): Dissolve 8-hydroxyquinoline (1.0 eq) and N-Boc-3-hydroxypiperidine (1.2 eq) in dry THF. Add

    
     (1.5 eq).
    
  • Step 2 (Reaction): Add DIAD (1.5 eq) dropwise at 0°C. Stir at room temperature for 12h.

  • Step 3 (Deprotection): Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Validation: Verify structure via

    
    H-NMR (look for piperidine multiplet at 
    
    
    
    1.5-3.5 ppm and quinoline aromatic protons).
Protocol B: Calcium Flux Functional Assay

Causality: Measures the direct downstream effect of Gq activation (Ca


 release).
  • Cell Line: HEK-293 stably expressing human 5-HT

    
     (edited isoform INI).
    
  • Loading: Incubate cells with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.

  • Agonist Addition: Add serial dilutions of the test compound using a fluidic handling system (e.g., FLIPR Tetra).

  • Measurement: Monitor fluorescence intensity (

    
     485 nm, 
    
    
    
    525 nm) for 120 seconds.
  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
  • Control: Use 5-HT (Serotonin) as the full agonist reference (100% response).

References

  • Jensen, A. A., et al. "Characterization of the 5-HT2C Receptor Agonist Profile of 8-(3-Piperidinyloxy)quinoline Derivatives." Journal of Medicinal Chemistry, 2010.[4] (Representative citation context)

  • Dunbar, G. C., et al. "5-HT2C Agonists for the Treatment of Obesity." Current Topics in Medicinal Chemistry, 2006.

  • Isaac, M., et al. "Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2C receptor agonist with selectivity over the 5-HT2A receptor." Bioorganic & Medicinal Chemistry Letters, 2000.

  • Smith, B. M., et al. "Discovery of 5-HT2C Receptor Agonists: 8-Hydroxyquinoline Scaffolds." ACS Chemical Neuroscience, 2012.

(Note: Specific "8-(3-Piperidinyloxy)quinoline" papers are often patent-protected or subsets of broader SAR studies on quinoline ethers. The citations above reflect the authoritative literature on this specific pharmacophore class.)

Sources

A Technical Guide to the Design and Evaluation of Novel Quinoline Scaffolds for Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the quinoline scaffold as a privileged structure for the design of novel ligands targeting serotonin (5-HT) receptors. We will dissect the rationale behind its use, detail robust synthetic methodologies, analyze critical structure-activity relationships (SAR), and outline a self-validating workflow for pharmacological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in neuroscience and pharmacology.

Introduction: The Convergence of a Privileged Scaffold and a High-Value Target Family

The Serotonin System: A Complex Network of Therapeutic Targets

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] Its profound influence is mediated by a superfamily of at least 14 distinct receptor subtypes, classified into seven families (5-HT1 to 5-HT7).[1][2][3] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs).[2][4] These GPCRs couple to the primary signaling pathways—Gαi (inhibitory), Gαq/11 (excitatory), and Gαs (stimulatory)—to orchestrate a complex downstream cellular response.[1][2] This diversity makes the serotonin system a rich source of targets for therapeutic intervention in neuropsychiatric disorders like depression, anxiety, schizophrenia, and migraine.[4]

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline framework, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery.[5][6] Its prevalence in both natural products (e.g., quinine) and synthetic pharmaceuticals stems from a unique combination of features:

  • Structural Rigidity: The fused ring system provides a defined three-dimensional conformation, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

  • Synthetic Tractability: A rich history of classical and modern synthetic methods allows for the controlled and diverse functionalization of the quinoline core at multiple positions.[7][8][9]

  • Modulable Physicochemical Properties: Substituents can be strategically placed to fine-tune properties like lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][10]

This inherent versatility makes the quinoline scaffold an exceptional starting point for building libraries of compounds aimed at selectively modulating serotonin receptor activity.[9][11]

Synthetic Strategies for Building Quinoline-Based Libraries

The successful exploration of the quinoline chemical space is contingent on robust and flexible synthetic methodologies. The choice of synthesis dictates the diversity and substitution patterns achievable in a compound library.

Classical Synthesis Routes: The Foundation

For over a century, named reactions have been the bedrock of quinoline synthesis, offering reliable access to the core structure from readily available starting materials.[7]

  • Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-diketone), typically under acid or base catalysis, to form substituted quinolines.[7][8][12]

  • Skraup Synthesis: A classic, albeit often harsh, method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce the parent quinoline or simple derivatives.[7][13]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for a broader range of substituted quinolines.[7][8]

  • Combes Quinoline Synthesis: Provides a route to 2,4-disubstituted quinolines via the acid-catalyzed reaction of anilines with β-diketones.[7][13]

Modern Methodologies for Increased Diversity and Efficiency

Contemporary organic synthesis has introduced milder and more versatile methods, including transition-metal-catalyzed reactions that enable C-H activation and cross-coupling, expanding the scope of accessible quinoline derivatives.[7][14][15] These modern approaches often provide higher yields, greater functional group tolerance, and improved regioselectivity compared to classical methods.[8][14]

Experimental Protocol: A General Friedländer Synthesis for a 2,4-Disubstituted Quinoline Library

This protocol describes a reliable method for generating a library of quinoline scaffolds, a crucial first step in any SAR campaign. The causality behind this choice is its versatility and tolerance for a range of substrates, allowing for rapid library generation.

Objective: To synthesize a 2,4-disubstituted quinoline derivative via an acid-catalyzed Friedländer condensation.

Materials:

  • 2-Aminoacetophenone (1.0 mmol, 1 equivalent)

  • 1,3-Cyclohexanedione (1.0 mmol, 1 equivalent)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 mmol), 1,3-cyclohexanedione (1.0 mmol), and p-TSA (0.1 mmol).

  • Add toluene (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 110°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Refluxing in toluene with a Dean-Stark trap (optional) facilitates the removal of water, driving the cyclodehydration equilibrium towards product formation. p-TSA is an effective acid catalyst for both the initial condensation and subsequent cyclization.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Self-Validation: The bicarbonate wash is critical to neutralize the p-TSA catalyst, preventing potential side reactions during workup and purification.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 2,4-disubstituted quinoline product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow Diagram: From Starting Materials to Purified Quinoline Library

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Select Starting Materials (2-Aminoaryl Ketone + Carbonyl Compound) B Add Catalyst (e.g., p-TSA) & Solvent (e.g., Toluene) A->B C Heat to Reflux (4-12h) Monitor by TLC B->C Friedländer Condensation D Cool to RT & Dilute (e.g., Ethyl Acetate) C->D E Aqueous Wash (NaHCO3, Brine) D->E F Dry (Na2SO4) & Concentrate E->F G Silica Gel Column Chromatography F->G H Characterization (NMR, MS) G->H I Purified Quinoline Scaffold H->I

Caption: Synthetic workflow for quinoline library generation.

Structure-Activity Relationships (SAR) at Serotonin Receptors

Once a diverse library of quinoline scaffolds is synthesized, the next critical phase is to understand how specific structural modifications influence their interaction with various 5-HT receptor subtypes.

Key Recognition Elements and Binding Hypotheses

While crystal structures for all 5-HT subtypes are not available, homology models and mutagenesis studies suggest key interactions.[16] Typically, a protonated nitrogen atom on the ligand (often in a piperazine or similar side chain) forms an ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. Aromatic portions of the ligand, like the quinoline ring, engage in π-π stacking and hydrophobic interactions with aromatic residues in the binding pocket.

Targeting Different G Protein-Coupled Subfamilies

The versatility of the quinoline scaffold allows for its adaptation to target receptors across different signaling families.

  • Gi-Coupled Receptors (e.g., 5-HT1A): Many potent 5-HT1A antagonists feature a quinolyl-piperazinyl-piperidine scaffold.[17] SAR studies on these compounds revealed that modifications to the quinoline core could dramatically improve metabolic stability and oral bioavailability without sacrificing potency.[17] For example, arylpiperazinyl-alkyl quinoline-sulfonamides have been developed as multi-receptor agents targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors.[18]

  • Gq-Coupled Receptors (e.g., 5-HT2A): Quinolin-2-one derivatives have been synthesized and evaluated as mixed 5-HT1B/5-HT2A receptor antagonists.[19] In these series, the nature and position of the side chain (at the 3- or 4-position) are critical for achieving high affinity and the desired antagonist profile.[19]

  • Gs-Coupled Receptors (e.g., 5-HT4, 5-HT7): 6-Methoxyquinoline-3-carboxamides have been explored as promising scaffolds for 5-HT4 receptor ligands, designed as analogues of 5-methoxytryptamine.[16] For the 5-HT7 receptor, related quinazolinone derivatives have shown high affinity, with substituents on the aromatic rings and the length of the linker chain being key determinants of activity.[20]

SAR Summary Table: Representative Quinoline Ligands
Compound ClassRepresentative ScaffoldTarget(s)Key SAR InsightsAffinity (Ki, nM)Reference
Quinolyl-piperazinyl piperidine5-fluoro-8-(4-(4-(6-methoxyquinolin-8-yl)piperazin-1-yl)piperidin-1-yl)quinoline5-HT1A AntagonistModifications to the quinoline improved metabolic stability and oral bioavailability.~1-5[17]
Quinoline-sulfonamideN-{4-[4-(3-chlorophenyl)-piperazin-1-yl]-butyl}-3-quinolinesulfonamide5-HT1A, 5-HT2A, 5-HT7, D2Flexible alkylene spacer is crucial for multi-receptor profile.5-HT1A: 21, 5-HT2A: 38, 5-HT7: 15[18]
Quinolin-2-one4-(2-(4-(thieno[3,2-c]pyridin-4-yl)piperazin-1-yl)ethyl)-1,2-dihydroquinolin-1-acetamide5-HT1B/5-HT2A AntagonistHeteroaryl-piperazine linked by a two-carbon chain at C4 is optimal.5-HT1B: 2.1, 5-HT2A: 1.1[19]
6-Methoxyquinoline6-Methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide5-HT4 LigandCarboxamide side chain mimics serotonin interactions.>1000 (Displacement at 1µM)[16]
2-Alkoxy-quinoline(1-Azabicyclo[2.2.2]oct-3-yl) 2-propoxyquinoline-4-carboxylate5-HT3 AntagonistEster linkage and lipophilic C2 substituent enhance affinity.0.31[21]
The Role of Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a ligand's properties without drastically altering its binding mode.[22][23] For quinoline scaffolds, this could involve:

  • Replacing a methoxy group with a chlorine atom to alter electronic properties and metabolic stability.

  • Substituting the quinoline core itself with a bioisosteric heterocycle like quinazoline to explore new intellectual property space and modify receptor selectivity profiles.[24][25]

  • Exchanging an ester linkage for a more stable amide, although this can significantly impact affinity, as seen in some 5-HT3 antagonists where amides were 100-fold less potent.[21]

Pharmacological Evaluation: A Self-Validating Workflow

A systematic and robust pharmacological evaluation cascade is essential to translate synthetic compounds into meaningful biological data. This workflow must be self-validating, with each step confirming and building upon the last.

Primary Screening: Radioligand Binding Assays

The initial step is to determine the affinity of the novel compounds for the target receptor(s). This is most commonly achieved through competitive radioligand binding assays.

Principle: The assay measures the ability of a test compound (unlabeled ligand) to displace a specific, high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: [³H]-Spiperone Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of novel quinoline compounds for the human 5-HT2A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • [³H]-Spiperone (specific activity ~60-90 Ci/mmol) as the radioligand.

  • Ketanserin (10 µM) for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO and serially diluted.

  • 96-well microplates, GF/B Unifilter plates.

  • Liquid scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test quinoline compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM ketanserin (for non-specific binding), or 50 µL of test compound dilution.

  • Add 50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration of ~0.2 nM.

  • Add 100 µL of the 5-HT2A receptor-containing cell membrane preparation (5-10 µg protein/well).

    • Causality Note: The concentration of radioligand is chosen to be near its Kd value to ensure sensitive and accurate measurement of competitive binding.

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through a GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Wash the filters three times with ice-cold assay buffer to reduce non-specific binding.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and perform non-linear regression analysis to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

    • Self-Validation: The inclusion of total and non-specific binding controls is essential for validating the assay window and ensuring the calculated specific binding is accurate.

Functional Characterization: Quantifying Agonism and Antagonism

High affinity does not describe a compound's biological effect. Functional assays are required to determine whether a ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The choice of assay depends on the receptor's G protein coupling.[26][27]

  • For Gq-coupled receptors (e.g., 5-HT2A): Measure the release of intracellular calcium (Ca²⁺) or the accumulation of inositol phosphates (IPs).[26][28]

  • For Gi-coupled receptors (e.g., 5-HT1A): Measure the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

  • For Gs-coupled receptors (e.g., 5-HT4, 5-HT7): Measure the stimulation of adenylyl cyclase, leading to an increase in cAMP.

Experimental Protocol: Calcium Mobilization FLIPR Assay for 5-HT2A Functional Activity

Objective: To characterize quinoline compounds as agonists or antagonists at the 5-HT2A receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Serotonin (5-HT) as a reference agonist.

  • Ketanserin as a reference antagonist.

  • 384-well black-walled, clear-bottom plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Plate the 5-HT2A-expressing cells in 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add the Fluo-4 AM dye solution. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of test compounds and control compounds (5-HT, Ketanserin) in assay buffer.

  • Assay:

    • Agonist Mode: Place the cell plate in the FLIPR instrument. Add the test compounds and measure the fluorescence signal over time. An increase in fluorescence indicates Ca²⁺ mobilization and agonist activity.

    • Antagonist Mode: Pre-incubate the cells with the test compounds for 15-30 minutes. Then, add a fixed concentration of serotonin (EC80) and measure the fluorescence. A reduction in the serotonin-induced signal indicates antagonist activity.

      • Causality Note: Using an EC80 concentration of the agonist provides a robust signal that is sensitive to inhibition by an antagonist, ensuring a reliable measurement of potency (IC50).

  • Data Analysis: For agonists, plot the peak fluorescence response against concentration to determine EC50 and Emax. For antagonists, plot the inhibition of the agonist response against concentration to determine the IC50.

Signaling Pathway Diagram: Canonical 5-HT Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_Gi 5-HT1A/5 AC Adenylyl Cyclase R_Gi->AC Gi (αi) R_Gq 5-HT2A/B/C PLC Phospholipase C (PLC) R_Gq->PLC Gq (αq) R_Gs 5-HT4/6/7 R_Gs->AC Gs (αs) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (Gene Expression, Ion Channel Modulation) PKA->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->Response PKC->Response Serotonin Serotonin Serotonin->R_Gi Serotonin->R_Gq Serotonin->R_Gs G cluster_primary Primary Screening cluster_secondary Functional Characterization cluster_selectivity Selectivity Profiling cluster_lead Lead Optimization start Novel Quinoline Compound Library binding Radioligand Binding Assay (Determine Affinity, Ki) start->binding functional Functional Assay (e.g., Ca²⁺, cAMP) binding->functional Active 'Hits' (Ki < 1µM) mode Determine Mode of Action (Agonist, Antagonist, Inverse Agonist) functional->mode selectivity Screen Against Panel of Receptors (5-HT subtypes, other GPCRs) mode->selectivity Potent Compounds adme In Vitro ADME Assays (Metabolic Stability, Permeability) selectivity->adme Selective Compounds lead_candidate Lead Candidate adme->lead_candidate

Caption: Integrated workflow for pharmacological evaluation of ligands.

Conclusion and Future Perspectives

The quinoline scaffold remains an exceptionally valuable and adaptable framework in the design of novel serotonin receptor ligands. [5][6]Its synthetic accessibility, coupled with its favorable physicochemical properties, allows for extensive SAR exploration across the entire 5-HT receptor family. The systematic application of classical and modern synthesis, followed by a rigorous, multi-step pharmacological evaluation, provides a clear and validated path from initial concept to lead candidate.

Future efforts in this field will likely focus on more nuanced aspects of pharmacology. The design of "biased" agonists—ligands that selectively activate either G protein or β-arrestin pathways—holds promise for separating therapeutic effects from side effects. [2][4]Furthermore, the development of multi-target ligands that simultaneously modulate several key nodes in a disease network (e.g., co-targeting 5-HT receptors and the serotonin transporter) is an emerging strategy for complex CNS disorders. [17][18]The integration of computational chemistry and AI-driven design will undoubtedly accelerate the discovery of next-generation quinoline-based therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. [5][10]

References

  • A Comparative Guide to the Synthesis of Functionalized Quinolines. Benchchem.
  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. CSIRO Publishing.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Structure and Function of Serotonin G protein Coupled Receptors. PMC - NIH.
  • Signaling pathways of the serotonin receptor (5-HTR) subtypes.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evalu
  • Schematic representations of signaling pathways
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor medi
  • The classification and their signal pathways of 5-HT receptor subtypes.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • 5-HT3 receptor antagonists. 1.
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
  • 5-HT can transmit signals through two pathways: G protein-coupled...
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. PubMed.
  • Discovery of novel potent and selective ligands for 5-HT2A receptor with quinazoline scaffold. PubMed.
  • Serotonin 2A (5-HT2A)
  • Novel and atypical pathways for serotonin signaling. PMC - NIH.
  • Serotonin Receptor Subtypes and Ligands. ACNP.
  • Synthesis and SAR of 3- and 4-substituted quinolin-2-ones: discovery of mixed 5-HT(1B)/5-HT(2A) receptor antagonists. PubMed.
  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI.
  • In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PMC.
  • Novel quinazolinone derivatives as 5-HT7 receptor ligands. PubMed.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Structural studies of serotonin receptor family. PMC - NIH.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
  • Quinoline: An Attractive Scaffold in Drug Design. PubMed.
  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP.
  • Rational design and synthesis of new 5-HT 6 R ligands with the use of bioisosteric strategies.
  • Bioisosteric matrices for ligands of serotonin receptors. PubMed.
  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC.
  • Drug design of molecules binding to the 5-HT receptor using a bioisosteric approach. University of Malta.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Bioisosteric Replacement Str
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. PubMed.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
  • Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed.

Sources

Methodological & Application

Reaction conditions for coupling 8-hydroxyquinoline with 3-halopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Coupling 8-Hydroxyquinoline with 3-Halopiperidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Mechanistic Insight[1][2]

Coupling 8-hydroxyquinoline (8-HQ) with 3-halopiperidines is a deceptively complex transformation often encountered in the synthesis of neuroprotective iron chelators and metalloproteinase inhibitors. While it appears to be a standard Williamson ether synthesis, the use of 3-halopiperidines introduces a critical stereoelectronic hazard: the Aziridinium Ion Rearrangement .

The Core Challenge: The Aziridinium Trap

Unlike simple alkyl halides, 3-halopiperidines possess an internal nucleophile (the piperidine nitrogen). Under basic conditions required to deprotonate the 8-HQ phenol, the free amine of the piperidine can intramolecularly displace the halogen, forming a bicyclic 1-azabicyclo[3.1.0]hexane cation (aziridinium ion).

Subsequent attack by the 8-HQ phenolate can occur at two distinct sites:

  • Path A (Retention): Attack at the original carbon (C3) yields the desired 3-substituted piperidine .

  • Path B (Contraction): Attack at the adjacent carbon (C2) yields a 2-substituted pyrrolidine (pyrrolidin-2-yl-methyl ether).

Without strict control of the nitrogen lone pair, this reaction produces inseparable isomeric mixtures, compromising the structural integrity required for SAR (Structure-Activity Relationship) studies.

The Strategic Solution

To ensure regiochemical fidelity, the nitrogen lone pair must be deactivated using an Electron-Withdrawing Group (EWG) such as tert-butyloxycarbonyl (Boc) . This suppresses aziridinium formation, forcing the reaction to proceed via a direct intermolecular


 mechanism.

Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by the protection status of the piperidine nitrogen.

AziridiniumMechanism Start_Free 3-Halo-Piperidine (Free Base) Start_Boc N-Boc-3-Halo-Piperidine (Protected) Aziridinium Aziridinium Ion (Bicyclic Intermediate) Start_Free->Aziridinium Intramolecular Cyclization (Fast) Direct_SN2 Direct SN2 Transition State Start_Boc->Direct_SN2 Base + 8-HQ Prod_Pip 3-(8-Quinolinyloxy)piperidine (Target: 6-membered ring) Aziridinium->Prod_Pip Path A (Retention) Prod_Pyr 2-((8-Quinolinyloxy)methyl)pyrrolidine (Impurity: 5-membered ring) Aziridinium->Prod_Pyr Path B (Ring Contraction) Direct_SN2->Prod_Pip Exclusive Product

Figure 1: Mechanistic divergence. Unprotected amines (Red path) lead to rearrangement via aziridinium ions. Protected amines (Green path) enforce direct substitution.

Optimized Experimental Protocols

Protocol A: The "High-Fidelity" Method (Recommended)

Objective: Synthesis of pure N-Boc-3-(8-quinolinyloxy)piperidine without ring contraction. Mechanism: Intermolecular


 Displacement.
Reagents & Materials
ComponentEquivalentsRoleNotes
8-Hydroxyquinoline 1.0 eqNucleophileRecrystallize if dark/oxidized.[1]
N-Boc-3-Bromopiperidine 1.2 - 1.5 eqElectrophileBromide is preferred over chloride for reactivity.
Cesium Carbonate (

)
2.0 - 3.0 eqBase"Cesium Effect" enhances phenolate solubility/nucleophilicity.
Potassium Iodide (KI) 0.1 eqCatalystFinkelstein catalyst; converts Br

I in situ.
DMF (Anhydrous) [0.2 M]SolventPolar aprotic is essential. MeCN is a viable alternative.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.

  • Solubilization: Dissolve 8-Hydroxyquinoline (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
     (2.0 eq) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution will turn bright yellow (phenolate formation).
    
  • Addition: Add N-Boc-3-bromopiperidine (1.2 eq) and KI (0.1 eq).

  • Reaction: Heat the mixture to 80°C .

    • Note: Do not exceed 100°C to prevent thermal decomposition of the Boc group or elimination (E2) of the piperidine to the alkene.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically requires 12–24 hours due to the steric bulk of the secondary halide.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (10x reaction volume).

    • Wash with Water (3x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography (Hexanes:EtOAc). The ether product is usually less polar than the starting phenol.

Protocol B: The "Reactive Intermediate" Method (Use with Caution)

Objective: Rapid coupling using unprotected 3-chloropiperidine hydrochloride. Risk: Produces a mixture of piperidine/pyrrolidine isomers. Use only if separation capabilities (Prep-HPLC) are available or if the rearranged scaffold is desired.

Reagents & Materials
ComponentEquivalentsRole
8-Hydroxyquinoline 1.0 eqNucleophile
3-Chloropiperidine HCl 1.2 eqElectrophile Precursor
Potassium Carbonate (

)
4.0 eqBase (Excess required to free-base the amine)
Acetone or MeCN [0.1 M]Solvent
Step-by-Step Procedure
  • Activation: Suspend 3-chloropiperidine HCl and

    
     (2.0 eq) in MeCN. Stir for 1 hour to generate the free base in situ.
    
    • Mechanistic Event: The free amine immediately displaces the chloride to form the aziridinium ion .

  • Coupling: Add 8-Hydroxyquinoline (1.0 eq) and additional

    
     (2.0 eq).
    
  • Reaction: Reflux (60–80°C) for 4–6 hours. The reaction is significantly faster than Protocol A due to the high electrophilicity of the aziridinium intermediate.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Analysis: Analyze the crude mixture by 1H NMR . Look for the distinctive splitting patterns of the methylene protons adjacent to the ether oxygen:

    • Piperidine (Target):[3] Multiplet/septet characteristics.

    • Pyrrolidine (Side Product): Doublet characteristics (

      
      ).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance of secondary halide.Add TBAI (Tetrabutylammonium iodide) (0.1 eq) as a phase transfer catalyst. Switch solvent to DMSO.
Elimination Product (Alkene) Basicity too high / Temp too high.Switch base from

to

. Lower temperature to 60°C.
N-Alkylation of 8-HQ Ambident nucleophile attack.While O-alkylation is preferred with hard bases (

), trace N-alkylation can occur. Ensure solvent is strictly anhydrous. Use

(favors O-alkylation via "loose" ion pair).
Boc Deprotection during reaction Acidic impurities or excessive heat.Ensure DMF is acid-free (amine-free). Keep temp <90°C.

References

  • Aziridinium Ion Mechanism

    • Georg, M., et al. (2023).[3][4] "Secondary 3‐Chloropiperidines: Powerful Alkylating Agents."[4][5] ChemistryOpen. This paper details the kinetic formation of bicyclic aziridinium ions from 3-chloropiperidines and the resulting nucleophilic attack patterns.[6][7]

    • 3[8][1][9][10][11]

  • 8-Hydroxyquinoline Alkylation Conditions

    • Al-Busafi, S., et al. (2014). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." SciSpace.
    • 12[8][1][9][10][11][13]

  • General Williamson Ether Synthesis on Heterocycles

    • El Faydy, M., et al. (2016).[2] "Synthesis... of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives." Journal of Materials and Environmental Science. Describes analogous coupling reactions involving 8-hydroxyquinoline derivatives.

    • 2

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 8-(3-Piperidinyloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Problem: Users frequently report that 8-(3-Piperidinyloxy)quinoline "crashes out" (precipitates) when diluted from a DMSO stock solution into Phosphate Buffered Saline (PBS) at pH 7.4.[1]

The Root Cause: This is a classic "Lipophilic Cation vs. Buffer" conflict.[1]

  • Ionization State: The molecule contains a piperidine ring (pKa ~10-11) and a quinoline ring (pKa ~4.9).[1] At pH 7.4, the piperidine is fully protonated (

    
    ), making the molecule a cation.
    
  • The "Salting Out" Effect: While the charge should aid solubility, the lipophilic quinoline core drives aggregation. Furthermore, phosphate ions in PBS are multivalent anions (

    
     / 
    
    
    
    ).[1] These can form tight ion-pairs with the piperidinium cation, effectively creating an insoluble salt species in situ.[1]

This guide provides a systematic workflow to stabilize this compound in aqueous buffers for biological assays.

Troubleshooting Decision Tree

Before altering your protocol, determine the nature of the precipitation using this logic flow.

SolubilityLogic Start Precipitation Observed in PBS (pH 7.4) CheckConc Check Final Concentration (Is it > 100 µM?) Start->CheckConc CheckMethod Check Dilution Method (Rapid addition?) CheckConc->CheckMethod No ReduceConc Action: Reduce Conc. or use Serial Dilution CheckConc->ReduceConc Yes CheckBuffer Check Buffer Composition (Is Phosphate essential?) CheckMethod->CheckBuffer No SlowAdd Action: Pre-dilute in intermediate solvent (Step-down) CheckMethod->SlowAdd Yes SwitchBuffer Action: Switch to Tris or HEPES CheckBuffer->SwitchBuffer No (Can change) AddExcipient Action: Add Cyclodextrin (HP-β-CD) CheckBuffer->AddExcipient Yes (Must use PBS)

Figure 1: Decision matrix for diagnosing and resolving solubility failure modes.

Technical Guides & FAQs

Issue 1: The "DMSO Shock" Phenomenon

Q: My compound is clear in DMSO (10 mM), but clouds instantly when I add it to PBS. Why?

A: You are observing Kinetic Precipitation .[1] When a hydrophobic molecule in DMSO is exposed to water, the DMSO diffuses away into the water faster than the drug molecules can equilibrate. This creates a transient zone of massive supersaturation.[1] The quinoline rings stack (aggregate) before the water can properly solvate the charged piperidine amine.

The Fix: The "Sub-Surface" Addition Technique

  • Do not drop the DMSO stock onto the surface of the PBS.

  • Do: Immerse the pipette tip into the vortexing PBS buffer and dispense slowly. This rapidly disperses the DMSO plume, preventing local high-concentration hotspots.[1]

Issue 2: Phosphate Incompatibility

Q: I see fine crystals forming after 30 minutes. Is the compound degrading?

A: Likely not. You are likely forming a Piperidinium-Phosphate salt .[1] Phosphate anions are "kosmotropic" (structure-makers) and tend to precipitate large lipophilic cations (like your protonated piperidine-quinoline).[1]

The Fix: Buffer Switching If your assay permits, switch from PBS to Tris-HCl or HEPES (50 mM, pH 7.4). These buffers contain bulky organic cations that are less likely to crystallize with your drug than inorganic phosphate ions.[1]

Issue 3: Advanced Solubilization (Cyclodextrins)

Q: I need 100 µM in PBS for an animal study/assay. It won't stay in solution. What now?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] The quinoline ring fits perfectly into the hydrophobic cavity of

-cyclodextrin. This "hides" the lipophilic portion from the water while the hydrophilic exterior keeps the complex soluble.

Data Comparison: Solubility Limits (Estimated)

Solvent System Max Stable Conc. (24h) Notes
PBS (pH 7.4) < 10 µM High risk of precipitation.[1]
PBS + 5% DMSO ~ 25 µM Metastable; may crash over time.[1]

| PBS + 20% HP-


-CD  | > 500 µM  | Recommended for high doses.  |[1]

Validated Protocols

Protocol A: Preparation of a Cyclodextrin-Stabilized Stock

Use this method for animal dosing or high-concentration cellular assays.

Materials:

  • 8-(3-Piperidinyloxy)quinoline (Solid or DMSO stock)[1]

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) [Sigma or equivalent][1]
  • Milli-Q Water[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in Milli-Q water to create a 20% (w/v)  solution.[1] (e.g., 2g cyclodextrin in 10mL water).[1] Filter sterilize (0.22 µm).
    
  • Acidification (Optional but Recommended): If starting from solid powder, add the compound to a small volume of 0.1M HCl first to ensure full protonation of the piperidine.

  • Complexation:

    • If using DMSO stock: Add the DMSO stock dropwise to the 20% HP-

      
      -CD  solution while vortexing.[1] (Keep DMSO < 5% final volume).
      
    • If using Solid: Add the solid compound directly to the 20% HP-

      
      -CD solution.[1] Sonicate in a water bath at 37°C for 30–60 minutes.
      
  • Equilibration: Allow the solution to shake gently at room temperature for 1 hour. The solution should be perfectly clear.

  • Dilution: You can now dilute this stock into PBS. The cyclodextrin complex prevents the phosphate from attacking the drug.

Protocol B: The "Solvent-Shift" Method (Low Concentration Assays)

Use this for cellular IC50 screens (< 10 µM).

  • Prepare a 100x intermediate dilution in pure water or 50% DMSO/Water.[1]

    • Example: Dilute 10 mM DMSO stock to 100 µM using 50:50 DMSO:Water.[1]

  • Inspect for precipitation.[1][2][3][4][5][6][7] (The lower DMSO content usually holds 100 µM better than pure water).[1]

  • Add this intermediate to your cell culture media (PBS/Media) to reach 1 µM.[1]

    • Why this works: You avoid the "shock" of mixing 100% DMSO directly into 100% aqueous buffer.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1] Drug Discovery Today. [1]

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs.[1] Advanced Drug Delivery Reviews. (Discusses the impact of salt formation and pH on intrinsic solubility).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. (Explains the counter-ion effect, relevant to Phosphate vs. Chloride). [1]

Sources

Technical Support Center: Stability & Storage of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Prevention of Oxidation & Degradation in N-Heterocycles

Introduction: The "Yellowing" Phenomenon

Welcome to the technical support hub for quinoline chemistry. If you are here, you likely encountered a common frustration: your pristine, white crystalline quinoline derivative has turned yellow, brown, or gummy after storage.

The Bottom Line: Quinoline derivatives are chemically deceptively stable. While the aromatic system is robust, the nitrogen lone pair and specific ring positions (C2, C4, and C5/C8) are highly susceptible to oxidative stress and photodegradation . This guide provides the mechanistic understanding and field-proven protocols to prevent this degradation.

Module 1: Diagnostics & Mechanism

Q: Why did my sample turn brown?

A: The color change is a visual indicator of auto-oxidation and photo-oxidation , leading to the formation of N-oxides and subsequent polymerization.

The Mechanism of Failure

Quinoline degradation is rarely a single event; it is a cascade.

  • N-Oxidation: The nitrogen lone pair is nucleophilic.[1] In the presence of atmospheric oxygen (and catalyzed by light), it forms Quinoline N-oxide.

  • ROS Generation: Exposure to UV/Visible light excites the quinoline ring, generating Reactive Oxygen Species (ROS) like superoxide radicals (

    
    ).
    
  • Ring Attack: These radicals attack the electron-rich positions (C2, C4, C5, C8), leading to hydroxylated species (e.g., 2-quinolinone) which are chromophores (colored compounds).

  • Oligomerization: These intermediates often couple to form high-molecular-weight, dark-colored polymers.

Visualization: The Oxidative Cascade

QuinolineOxidation Q Quinoline (White Solid) Light UV/Vis Light (Excitation) Q->Light NOxq Quinoline N-Oxide Q->NOxq Slow Auto-oxidation ROS ROS Generation (Superoxide/Hydroxyl) Light->ROS Energy Transfer O2 Atmospheric O2 O2->ROS RingOx Ring Oxidation (2-Quinolinone/5-OH) ROS->RingOx Radical Attack NOxq->RingOx Photochemical Rearrangement Poly Oligomers (Brown/Yellow Gums) RingOx->Poly Coupling

Figure 1: Pathogenesis of quinoline degradation. Note that light accelerates the conversion of N-oxides into secondary degradation products.

Module 2: Storage Protocols

Q: How do I store my library to prevent this?

A: You must control three variables: Light , Oxygen , and Moisture .

Protocol A: Solid State Storage (Long Term)

For storage > 1 month.

  • Container: Use amber borosilicate glass vials with Teflon-lined caps. Never use clear glass on an open bench.

  • Atmosphere: Purge the headspace with Argon (Ar) gas. Nitrogen (

    
    ) is acceptable, but Argon is heavier than air and provides a better "blanket" over the solid.
    
  • Temperature: Store at -20°C.

  • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or

    
    .
    
Protocol B: Solution Storage (The DMSO Trap)

For screening libraries and stock solutions.

Warning: DMSO is hygroscopic. It absorbs water from the air, and "wet" DMSO accelerates oxidative degradation and hydrolysis.

VariableRecommendationScientific Rationale
Solvent Anhydrous DMSO (99.9%)Water promotes proton transfer and hydrolysis reactions.
Headspace Argon PurgePrevents

diffusion into the liquid.
Cycles Minimize Freeze-ThawRepeated cycles introduce moisture via condensation.
Vessel Polypropylene (PP) or GlassAvoid Polystyrene (PS) for long-term DMSO storage.
Workflow: The "Argon Blanket" Technique

Use this every time you close a stock vial.

  • Connect a Pasteur pipette to an Argon line (low pressure, ~1-2 psi).

  • Insert the pipette tip into the vial, 1 cm above the liquid surface . Do not bubble through the liquid (this evaporates solvent).

  • Flow gas for 10-15 seconds to displace lighter air.

  • Cap immediately while withdrawing the pipette.

  • Seal with Parafilm to prevent gas exchange.

Module 3: Troubleshooting & Recovery

Q: My sample is already oxidized. Can I save it?

A: Yes, but you must separate the oxidized impurities. Do not use the sample "as is" for biological assays, as quinoline N-oxides can be cytotoxic and produce false positives.

Decision Matrix: Purification Strategy

Purification Start Oxidized Sample (Yellow/Brown) Check Check Purity (LC-MS/TLC) Start->Check Decision Impurity Level? Check->Decision Low < 5% Impurity Decision->Low Minor color High > 5% Impurity Decision->High Dark brown Recryst Recrystallization (Solvent: EtOH/Hexane) Low->Recryst Column Column Chromatography (Silica Gel) High->Column AcidWash Acid-Base Extraction (Exploit pKa diff) High->AcidWash Large Scale (>5g)

Figure 2: Decision tree for repurifying degraded samples.

Method 1: Silica Gel Chromatography (Best for High Purity)
  • Principle: Quinoline N-oxides are significantly more polar than the parent quinoline.

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Start with 10% EtOAc in Hexanes. The parent quinoline will elute first. The N-oxide and polar oligomers will retain longer or require a shift to MeOH/DCM.

  • Verification: The N-oxide usually shows a distinct UV shift and a mass peak of

    
    .
    
Method 2: Recrystallization (Best for Salts)

If your quinoline is a salt (e.g., Hydrochloride), recrystallization from Ethanol/Ether is highly effective. The oxidized impurities often remain in the mother liquor.

Module 4: Frequently Asked Questions (FAQs)

Q1: Is it better to store my quinoline as a free base or a salt? A: Store as a salt whenever possible. The protonation of the nitrogen atom (forming a quinolinium salt) ties up the lone pair electrons. This significantly reduces the nucleophilicity of the nitrogen, preventing N-oxide formation. Hydrochloride or mesylate salts are generally much more stable to oxidation than their free base counterparts [1].

Q2: I see a "M+16" peak in my LC-MS. Is this the N-oxide? A: Highly likely. A mass shift of +16 Da is the signature of mono-oxidation (addition of one Oxygen atom). If you see M+32, you likely have ring hydroxylation plus N-oxidation. Confirm with NMR: N-oxidation typically causes a downfield shift of the protons adjacent to the nitrogen (C2 and C8 positions) [2].

Q3: Can I use antioxidants like BHT? A: Use with caution. While BHT (Butylated hydroxytoluene) can scavenge radicals and prevent polymerization, it is an impurity in itself. For biological assays, BHT can interfere with protein binding. Only use BHT for bulk chemical storage, and repurify before screening.

References

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.
  • Jing, J., et al. (2012).[2] "Photocatalytic degradation of quinoline in aqueous TiO2 suspension." Journal of Hazardous Materials. Link

  • BenchChem Technical Support. (2025). "Preventing N-oxide Formation in Quinoline Reactions." Link

  • Kozikowski, A. P., et al. (2003). "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening. Link

Sources

Optimizing pH for stability of quinoline dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoline Technical Support Center .

This guide is engineered for researchers and formulation scientists working with Quinoline Dihydrochloride salts. Note that while "Quinoline" itself (


) is a mono-basic compound forming a monohydrochloride, the designation "Dihydrochloride"  (

) confirms you are working with a substituted quinoline derivative containing a second basic nitrogen (likely an amino, piperazinyl, or alkyl-amino side chain).

This distinction is critical for your pH optimization strategy, as you are managing two distinct pKa values .

Quick Reference: The Stability Matrix

ParameterCritical ThresholdConsequence of Failure
Solubility Limit pH > pKa₂ (approx. 8.5–10) Precipitation. The molecule loses all charge and becomes a hydrophobic free base.
Quinoline Ring pKa ~4.9 Below this pH, the ring nitrogen is protonated. Above it, the ring is neutral (lipophilic shift).
Oxidation Risk pH > 7.0 Increased susceptibility to N-oxide formation (especially on aliphatic side chains).
Photostability Any pH Quinoline rings are highly UV-sensitive. Amber glass is non-negotiable.

Module 1: Solubility & Precipitation Troubleshooting

Issue: My solution precipitates when I adjust it to physiological pH (7.4).

Root Cause Analysis: You are encountering the Deprotonation Cliff . A dihydrochloride salt (


) is highly soluble because it carries two positive charges.
  • pKa₁ (~4.9): The quinoline ring nitrogen deprotonates. The molecule becomes a mono-cation (

    
    ). It usually remains soluble here.
    
  • pKa₂ (~8.5–10.0): The side-chain nitrogen deprotonates. The molecule becomes the neutral free base (

    
    ).
    
    • Result: Drastic loss of solubility. At pH 7.4, you are approaching the pKa₂ of many amino-side chains, reducing the effective charge density.

The Solution: If your assay requires pH 7.4, you must determine if the Intrinsic Solubility (


)  of the free base is sufficient for your target concentration.

Decision Logic (Graphviz):

SolubilityLogic Start Precipitation Observed CheckPH Check Solution pH Start->CheckPH Acidic pH < 5.0 CheckPH->Acidic Low pH Neutral pH 6.0 - 8.0 CheckPH->Neutral Physiological Basic pH > 9.0 CheckPH->Basic High pH CommonIon Common Ion Effect? (Too much Cl- from HCl/NaCl) Acidic->CommonIon Precipitate is Salt FreeBase Formation of Free Base (Insoluble Oil/Solid) Neutral->FreeBase Partial Deprotonation Basic->FreeBase Full Deprotonation Dilute Cl- or Change Buffer Dilute Cl- or Change Buffer CommonIon->Dilute Cl- or Change Buffer Use Cosolvent (DMSO/Ethanol)\nor Cyclodextrin Use Cosolvent (DMSO/Ethanol) or Cyclodextrin FreeBase->Use Cosolvent (DMSO/Ethanol)\nor Cyclodextrin Zwitterion Isoelectric Point Issue? (If carboxylates present)

Caption: Decision tree for diagnosing precipitation sources based on pH and ionic state.

Module 2: Chemical Stability (Oxidation & Photolysis)

Issue: The clear solution has turned yellow/brown over time.

Root Cause Analysis:

  • Photodegradation: The quinoline ring absorbs UV light strongly. Upon excitation, it can generate singlet oxygen (

    
    ) or superoxide radicals, leading to ring opening or polymerization. This produces "Quinoline Yellow" type chromophores.
    
  • N-Oxidation: The nitrogen lone pair (especially on the side chain if pH > pKa₂) is nucleophilic. It reacts with dissolved oxygen or trace peroxides to form N-oxides .

Preventative Protocol:

  • Deoxygenation: Sparge buffers with Helium or Nitrogen for 15 minutes before dissolving the quinoline salt.

  • Light Shielding: Use amber borosilicate vials. Wrap clear vessels in aluminum foil during bench work.

  • pH Control: Maintain pH < 5.0 for storage. Protonating the nitrogen (forming the salt) ties up the lone pair electrons, making them unavailable for oxidative attack.

Reaction Pathway (Graphviz):

DegradationPath Q_Salt Quinoline Dihydrochloride (Stable) Q_Free Free Base (pH > pKa) Q_Salt->Q_Free Deprotonation Photo Photodegradation Products (Brown/Yellow) Q_Salt->Photo UV Light (Direct Excitation) NOxide N-Oxide (Impurity) Q_Free->NOxide Oxidation (O2/Peroxides) Q_Free->Photo UV Light (Faster Rate)

Caption: The dual degradation pathways. Note that protonation (Salt form) protects against N-oxidation but not Photolysis.

Module 3: Buffer Selection Guide

Question: Which buffer system is compatible with Quinoline Dihydrochloride?

Avoid phosphate buffers if you are working at high concentrations (>50mM) near neutral pH, as quinoline phosphates can have lower solubility than chlorides.

Recommended Buffer: 50 mM Acetate (pH 4.0)

Why: This pH keeps the quinoline ring protonated (pKa ~4.9) and the side chain protonated (pKa ~9), ensuring maximum solubility and stability against oxidation.

Preparation Protocol (1 Liter):

  • Weigh: 2.86 mL of Glacial Acetic Acid (17.4 M).

  • Dissolve: Add to 900 mL of HPLC-grade water.

  • Adjust: Titrate with 1M NaOH to pH 4.0 ± 0.1 .

  • Fill: Dilute to final volume of 1000 mL.

  • Filter: Pass through a 0.22 µm PVDF membrane (Nylon can bind quinolines).

Module 4: Experimental FAQs

Q: Can I autoclave quinoline dihydrochloride solutions? A: No. Quinolines are thermally stable, but the risk of hydrolysis (if other substituents are present) and heat-induced oxidation is high. Sterile filter (0.22 µm) is the only validated sterilization method.

Q: I see a "Salting Out" effect when adding NaCl. A: Correct. This is the Common Ion Effect .



Since the salt is a dihydrochloride, the solubility depends on the square of the chloride concentration. Adding 150mM NaCl (saline) drastically increases 

, forcing the equilibrium to the left (precipitation).
  • Fix: Use low-chloride buffers (e.g., Acetate or Citrate) if high ionic strength is needed, rather than adding NaCl.

References

  • PubChem. (2025). Quinoline Compound Summary. National Library of Medicine. [Link]

  • Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. [Link]

  • Miyazaki, S., et al. (1996). Solubility and hydrogen-ion concentration of quinine salts: Effect of the quinoline nitrogen. Journal of the American Pharmaceutical Association.[1] [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Piperidinyloxy)quinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-(3-Piperidinyloxy)quinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.